molecular formula C12H13ClN4 B1465800 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 1111849-74-1

6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Cat. No. B1465800
CAS RN: 1111849-74-1
M. Wt: 248.71 g/mol
InChI Key: WAYOIJDIQNSWFF-UHFFFAOYSA-N
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Description

“6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Scientific Research Applications

Drug Design and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry. Its pyrimidine core is a common motif in drug design, often associated with a wide range of pharmacological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities . These studies are crucial for developing new medications for diseases like fibrosis, where pathological scar tissue forms in organs.

Crystallography and Structural Analysis

The crystal structure of related compounds, such as N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been determined, providing insights into the molecular geometry and electronic structure . Such analyses are essential for understanding the compound’s interactions at the atomic level, which is beneficial for material science and nanotechnology applications.

Biological Activity Profiling

Compounds with the pyrimidine moiety are known to exhibit diverse biological activities. They have been reported as antimicrobial, antiviral, antitumor, and antifibrotic agents . Research into these activities can lead to the discovery of new therapeutic agents for various diseases.

Synthetic Chemistry

The compound serves as a precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity allows for chemodivergent synthesis routes, leading to the creation of novel molecules with potential applications in pharmaceuticals and agrochemicals .

Future Directions

The future directions of “6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their fungicidal activity, given their promising results in controlling corn rust . Additionally, due to their excellent biological activity, pyrimidinamine derivatives have been a hot topic in the pesticide field for many years , suggesting ongoing interest and research in this area.

properties

IUPAC Name

6-chloro-2-methyl-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-5-10-4-2-3-6-14-10/h2-4,6,8H,5,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYOIJDIQNSWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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